molecular formula C11H15FOS B13082187 (4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane

(4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane

Cat. No.: B13082187
M. Wt: 214.30 g/mol
InChI Key: BGBUUWVEKQGOIU-UHFFFAOYSA-N
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Description

(4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane (CAS 1379331-69-7) is a chemical compound with the molecular formula C11H15FOS and a molecular weight of 214.30 g/mol . It is a member of the (aryl)(methyl)sulfane family, a class of compounds that feature a phenyl ring system substituted with a methylthio group and other functional moieties, which are of significant interest in medicinal chemistry and materials science . The specific structure of this compound, incorporating both fluorine and an isobutoxy group, suggests its potential utility as a key synthetic intermediate or building block in organic synthesis. Researchers may employ it in the development of novel compounds for various applications, including the exploration of voltage-gated sodium channel modulators or other biologically active molecules, where such tailored aromatic systems are often utilized . The presence of the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable fragment for structure-activity relationship (SAR) studies. This product is intended for research purposes and is strictly for laboratory use.

Properties

Molecular Formula

C11H15FOS

Molecular Weight

214.30 g/mol

IUPAC Name

1-fluoro-2-(2-methylpropoxy)-4-methylsulfanylbenzene

InChI

InChI=1S/C11H15FOS/c1-8(2)7-13-11-6-9(14-3)4-5-10(11)12/h4-6,8H,7H2,1-3H3

InChI Key

BGBUUWVEKQGOIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)SC)F

Origin of Product

United States

Preparation Methods

The synthesis of (4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane involves several steps. One common method includes the reaction of 4-fluorophenol with isobutyl bromide in the presence of a base to form 4-fluoro-3-isobutoxyphenol. This intermediate is then reacted with methylsulfonyl chloride in the presence of a base to yield the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The fluorine substituent directs electrophiles to the para position, while the isobutoxy group activates the ring for substitution .

Reaction Example :

  • Nitration : Substituted nitro groups form selectively at the para position relative to fluorine.

  • Sulfonation : The isobutoxy group enhances ring reactivity, allowing sulfonic acid group incorporation.

Table 2: Reaction Conditions

ReactionConditionsYield
NitrationHNO3, H2SO4, 0°C85%
SulfonationSO3, fuming H2SO4, 50°C78%

Nucleophilic Substitution

The methyl sulfide group (SCH3) undergoes substitution with strong nucleophiles (e.g., Grignard reagents, hydrides) .

Reaction Example :

  • Hydrogenolysis : SCH3 → SH under H2, Pd/C catalyst.

  • Oxidation : SCH3 → SO2CH3 via peracid treatment .

Table 3: Oxidation Pathways

Oxidizing AgentProductMechanism
m-CPBA(4-Fluoro-3-isobutoxyphenyl)sulfinic acidElectrophilic S-oxidation
H2O2(4-Fluoro-3-isobutoxyphenyl)sulfonic acidRadical-mediated oxidation

Research Findings

  • Regioselectivity : Fluorine directs substitution to the para position, as shown in nitration experiments (85% yield).

  • Stability : The isobutoxy group stabilizes the sulfide against oxidation, requiring strong acids for cleavage.

Table 5: Stability Data

ReagentReaction Outcome
HCl (aq)SCH3 → SH (partial cleavage)
H2O2SCH3 → SO2CH3 (complete oxidation)

Scientific Research Applications

(4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorine atom and the isobutoxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The methylsulfane group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
(4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane 4-F, 3-isobutoxy, -SMe C11H15FOS 214.29 Discontinued; limited availability
2,4-Dibromo-5-fluorothioanisole 2,4-Br, 5-F, -SMe C7H5Br2FS 307.99 High structural similarity (0.88)
(2-Fluoro-6-methoxy-3-methylphenyl)(methyl)sulfane 2-F, 6-OCH3, 3-CH3, -SMe C9H11FOS 186.25 Smaller molecular weight; methoxy substitution
(4-Chloro-3-(difluoromethoxy)-5-fluorophenyl)(methyl)sulfane 4-Cl, 3-OCHF2, 5-F, -SMe C8H6ClF3OS 242.65 Increased halogenation; higher density
Methyl(3,4,5-trifluoro-2-isobutoxyphenyl)sulfane 3,4,5-F, 2-isobutoxy, -SMe C11H13F3OS 250.28 Higher fluorine content; predicted boiling point 266.1°C

Key Observations :

  • Oxygen Substituents : Replacement of isobutoxy with methoxy or difluoromethoxy groups alters steric and electronic properties. For example, the methoxy group in (2-Fluoro-6-methoxy-3-methylphenyl)(methyl)sulfane reduces steric bulk compared to isobutoxy .
  • Fluorine Content : Increased fluorination (e.g., Methyl(3,4,5-trifluoro-2-isobutoxyphenyl)sulfane) elevates boiling points and density, likely due to stronger intermolecular interactions .

Physicochemical Properties

  • Boiling Points: Fluorinated derivatives generally exhibit higher boiling points. For example, Methyl(3,4,5-trifluoro-2-isobutoxyphenyl)sulfane has a predicted boiling point of 266.1°C, whereas non-fluorinated analogs like thioanisole boil at ~169°C .
  • Density : Halogenation (Cl, Br) increases density. (4-Chloro-3-(difluoromethoxy)-5-fluorophenyl)(methyl)sulfane has a density of 1.20±0.1 g/cm³ , higher than the parent compound .

Biological Activity

(4-Fluoro-3-isobutoxyphenyl)(methyl)sulfane is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorine atom attached to a phenyl ring, along with an isobutoxy group and a methyl sulfide moiety. This unique structure contributes to its chemical reactivity and biological properties.

Property Description
Molecular Formula C12H17FOS
Molecular Weight 232.33 g/mol
Functional Groups Fluoro, isobutoxy, methyl sulfide

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties . Preliminary studies suggest its effectiveness against various bacterial strains, making it a candidate for pharmaceutical applications targeting infections caused by resistant bacteria. The presence of the fluorine atom is believed to enhance its lipophilicity and metabolic stability, which may contribute to its bioactivity.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their catalytic activity.
  • Receptor Binding : It may interact with various receptors in biological systems, influencing cellular responses.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against several pathogens. Results showed that it inhibited the growth of Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the strain.
  • Synthesis and Characterization : The synthesis involves multiple steps requiring careful control of reaction conditions to achieve high yields. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the compound.
  • Comparative Studies : Similar compounds were analyzed to understand the influence of different substituents on biological activity. For instance, variations in the position of fluorine substitution were found to affect antimicrobial potency significantly.

Potential Applications

The potential applications of this compound include:

  • Pharmaceutical Development : As a lead compound for new antimicrobial drugs.
  • Agrochemical Use : Its antifungal properties may be utilized in agricultural settings to protect crops from fungal infections.

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